molecular formula C22H25N3O3 B7699154 (E)-2-(azepan-1-yl)-N'-(2-(benzyloxy)benzylidene)-2-oxoacetohydrazide

(E)-2-(azepan-1-yl)-N'-(2-(benzyloxy)benzylidene)-2-oxoacetohydrazide

Cat. No. B7699154
M. Wt: 379.5 g/mol
InChI Key: GHUHQHJELLUBBT-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(azepan-1-yl)-N'-(2-(benzyloxy)benzylidene)-2-oxoacetohydrazide, also known as AZOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AZOB is a hydrazone derivative that has been synthesized through a multi-step process and has been shown to possess a range of biological activities.

Mechanism of Action

The mechanism of action of (E)-2-(azepan-1-yl)-N'-(2-(benzyloxy)benzylidene)-2-oxoacetohydrazide is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of key enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, this compound has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-2-(azepan-1-yl)-N'-(2-(benzyloxy)benzylidene)-2-oxoacetohydrazide in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in various assays and experiments. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of (E)-2-(azepan-1-yl)-N'-(2-(benzyloxy)benzylidene)-2-oxoacetohydrazide. One potential area of research is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another potential area of research is the investigation of the anticancer properties of this compound and its potential use in cancer therapy. Additionally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with novel biological activities.

Synthesis Methods

The synthesis of (E)-2-(azepan-1-yl)-N'-(2-(benzyloxy)benzylidene)-2-oxoacetohydrazide involves the condensation of 2-(benzyloxy)benzaldehyde with (E)-2-(azepan-1-yl)-2-oxoacetohydrazide in the presence of glacial acetic acid. The resulting product is then purified through recrystallization to obtain the desired compound.

Scientific Research Applications

(E)-2-(azepan-1-yl)-N'-(2-(benzyloxy)benzylidene)-2-oxoacetohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antimicrobial, antifungal, and anticancer activities. In addition, this compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

2-(azepan-1-yl)-2-oxo-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c26-21(22(27)25-14-8-1-2-9-15-25)24-23-16-19-12-6-7-13-20(19)28-17-18-10-4-3-5-11-18/h3-7,10-13,16H,1-2,8-9,14-15,17H2,(H,24,26)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUHQHJELLUBBT-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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